N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide
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Overview
Description
N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide: is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and is further substituted with a phenyl group and an ethylenediamide moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of action
Compounds with a triazolo-thiadiazine structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of action
The mode of action of these compounds often involves interactions with target receptors. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical pathways
The affected biochemical pathways can also vary widely depending on the specific targets of the compound. For example, some triazolo-thiadiazine derivatives have been found to inhibit enzymes such as carbonic anhydrase and cholinesterase , affecting the biochemical pathways these enzymes are involved in.
Pharmacokinetics
The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as their chemical structure and the presence of functional groups. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties .
Result of action
The molecular and cellular effects of these compounds’ actions can include the inhibition of target enzymes, leading to changes in the biochemical pathways these enzymes are involved in .
Biochemical Analysis
Biochemical Properties
The triazolothiadiazine core of N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide has the ability to make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . This makes it a precise pharmacophore with a bioactive profile
Molecular Mechanism
It is known that triazolothiadiazines can bind to various enzymes and receptors , but the specific binding interactions of this compound with biomolecules, as well as any potential enzyme inhibition or activation and changes in gene expression, need to be investigated further.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide typically involves multiple steps:
Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate precursors to form the triazolothiazole ring system. Commonly, a thioamide and a hydrazine derivative are reacted under acidic or basic conditions to form the triazole-thiazole fused ring.
Substitution with the Phenyl Group:
Attachment of the Ethylenediamide Moiety: The final step involves the reaction of the triazolothiazole intermediate with phenylethylenediamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The phenyl groups in the compound can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure and biological activity.
Biological Studies: The compound is used in various assays to study its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to understand the mechanisms of action of triazolothiazole derivatives in biological systems.
Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: A compound used in polymer synthesis with some structural similarities.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of having a phenyl group.
Uniqueness
N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide is unique due to its triazolothiazole core, which imparts specific biological activities not commonly found in other similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-7-5-6-10-17(14)18-24-21-26(25-18)16(13-29-21)11-12-22-19(27)20(28)23-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENWFOIWCUWBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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